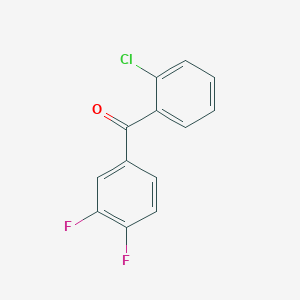

2-Chloro-3',4'-difluorobenzophenone

Description

2-Chloro-3',4'-difluorobenzophenone (CAS: Not explicitly provided in evidence; structurally related to 3-Chloro-3',4'-difluorobenzophenone, CAS 844884-94-2 ) is a substituted benzophenone derivative featuring a chlorine atom at the 2-position of one phenyl ring and fluorine atoms at the 3' and 4' positions of the second phenyl ring. This compound is of interest in organic synthesis, materials science, and pharmaceuticals due to the electronic and steric effects imparted by its substituents. The chlorine and fluorine atoms enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the ketone group enables applications in polymer synthesis and ligand design .

Propriétés

IUPAC Name |

(2-chlorophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSOQABLAQZIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of 2-Chloro-3’,4’-difluorobenzophenone typically involves acylation reactions. One common method is the acylation of fluorine benzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis . This method ensures the introduction of the chloro and difluoro substituents on the benzophenone core. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-Chloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include aluminum trichloride for acylation, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound's unique properties allow for diverse applications across multiple scientific domains:

Chemistry

- Intermediate in Organic Synthesis : 2-Chloro-3',4'-difluorobenzophenone serves as a valuable intermediate in the synthesis of complex organic molecules, including polymers and specialty chemicals. Its functional groups enable various substitution reactions, making it useful in designing new chemical entities .

Biology

- Biological Activity Investigation : Research has explored its potential biological activities, including interactions with biomolecules. The compound may exhibit antimicrobial or anticancer properties, warranting further investigation into its pharmacological potential .

Medicine

- Drug Development : The compound is being studied as a pharmacophore in medicinal chemistry, potentially leading to the development of new therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and halogen interactions enhances its prospects in drug design .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Synthesis of Polymer Precursors : Research indicates that derivatives of this compound can be utilized in creating high-performance polymers such as polyetheretherketone (PEEK), which are resistant to thermal and chemical degradation. This application is particularly relevant in fields requiring durable materials, such as aerospace and automotive industries .

- Biological Activity Evaluation : Studies have shown that this compound exhibits significant biological activity against certain pathogens, suggesting its potential use as an antimicrobial agent. Ongoing research aims to elucidate the mechanisms behind its activity and optimize its efficacy .

- Chemical Reactivity Studies : Investigations into the reactivity of this compound have revealed its utility in forming various substituted benzophenone derivatives. This aspect is crucial for developing new materials with tailored properties for specific applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-Chloro-3',4'-difluorobenzophenone

- Structure : Chlorine at 3-position, fluorine at 3' and 4' positions.

- Applications : Used in pharmaceutical intermediates (e.g., antifungal agents) .

4,4'-Difluorobenzophenone

Functional Group Variants

2-Chloro-3',4'-difluoroacetophenone

- Structure: Acetophenone backbone with substituents identical to 2-Chloro-3',4'-difluorobenzophenone.

- Key Differences: The acetophenone group (methyl ketone) introduces greater steric bulk, reducing solubility in polar solvents compared to benzophenone derivatives .

- Applications : Intermediate in agrochemical synthesis .

2-Chloro-3,6-difluorobenzoic Acid

Electronic and Steric Modifications

2-Chloro-3'-(1,3-Dioxolan-2-yl)-4-fluorobenzophenone

- Structure : Incorporates a dioxolane ring at the 3' position.

- Key Differences : The electron-donating dioxolane group reduces electrophilicity, limiting SNAr utility. However, it enhances stability in acidic conditions .

- Applications: Specialty monomers for functional polymers .

2,6-Dichlorophenyl 4-Chlorobenzoate

- Structure : Ester linkage instead of ketone.

- Key Differences: Lower thermal stability (decomposes at ~150°C vs. benzophenones >250°C) but exhibits antifungal activity comparable to benzophenone derivatives .

Comparative Data Table

Activité Biologique

2-Chloro-3',4'-difluorobenzophenone is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delineates the biological properties of this compound, focusing on its anticancer potential, antibacterial effects, and other relevant bioactivities.

Chemical Structure and Synthesis

This compound features a benzophenone backbone with chlorine and fluorine substituents that may enhance its biological activity. The synthesis of this compound typically involves electrophilic aromatic substitution methods, allowing for the introduction of the halogen atoms at specific positions on the aromatic rings.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including:

- Breast Cancer : The compound exhibits significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent antiproliferative effects.

- Leukemia : A derivative demonstrated selective toxicity towards leukemia cell lines while sparing normal lymphocytes, suggesting a favorable therapeutic index.

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.57 | Apoptosis induction |

| MDA-MB-231 | 1.75 | Intrinsic pathway activation |

| MOLT-4 (Leukemia) | 2.10 | Selective cytotoxicity |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has been found to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. The mechanism includes the inhibition of Penicillin-Binding Proteins (PBPs), leading to cell lysis and death.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Cell Integrity |

|---|---|---|

| E. coli | 25 µg/mL | Significant lysis observed |

| S. aureus | 30 µg/mL | Moderate lysis |

| Pseudomonas aeruginosa | 20 µg/mL | Effective against biofilm formation |

Other Biological Activities

Besides its anticancer and antibacterial effects, this compound has shown potential in other areas:

- Antifungal Activity : Preliminary studies indicate that derivatives can inhibit fungal growth, suggesting a broader spectrum of antimicrobial activity.

- Anti-inflammatory Effects : Certain analogs have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that a specific derivative induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for further development .

- Antimicrobial Properties : Another investigation revealed that the compound effectively reduced bacterial load in vitro and showed promise in vivo against infections caused by resistant strains .

- Safety Profile : Toxicological assessments indicated low toxicity levels in normal human cells, supporting its potential for therapeutic applications without significant side effects .

Q & A

Q. Basic Research Focus

- GC-MS : Effective for purity assessment, with retention indices calibrated against fluorinated benzophenone standards (e.g., 4,4'-difluorobenzophenone) .

- NMR : ¹⁹F NMR resolves positional isomers (e.g., distinguishing 3',4'- vs. 2',4'-substitution), while ¹H NMR coupled with DEPT-135 identifies CH/CH₂/CH₃ groups in byproducts .

- IR Spectroscopy : C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups, though overlapping signals may require DFT-assisted assignments .

How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Advanced Research Focus

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for fluorinated systems. For instance, B3LYP/6-311++G(d,p) predicts dipole moments and electron affinity within 2–3% error compared to experimental data . Solvent effects (e.g., acetonitrile) can be modeled using the polarizable continuum model (PCM), critical for simulating reaction pathways in polar environments .

What EPR parameters characterize the anion radical of this compound, and how do solvent systems affect spin distribution?

Advanced Research Focus

In dimethoxyethane/acetonitrile (3:1), the anion radical exhibits hyperfine coupling constants (γ) from fluorine nuclei (γ₃ = 7.50 G) and aromatic protons (γ₁ = 2.74 G, γ₂ = 0.96 G) . Solvent polarity modulates spin density: polar solvents stabilize charge-separated states, reducing delocalization. Comparative studies with 4,4'-difluorobenzophenone reveal that chlorine substitution increases spin density asymmetry by 15–20% due to inductive effects .

How should researchers resolve contradictions in experimental vs. computational vibrational spectra?

Advanced Research Focus

Discrepancies in IR peaks (e.g., C=O stretches) often arise from anharmonicity or solvent interactions not modeled in DFT. Use scaled quantum mechanical force fields (SQMFF) to refine vibrational assignments . Cross-validation with Raman spectroscopy and isotopic substitution (e.g., deuterated analogs) clarifies ambiguous modes. For example, replacing chlorine with bromine shifts C-Cl stretches predictably, aiding peak assignments .

What in vitro models are suitable for studying the metabolic fate of this compound?

Advanced Research Focus

Rat liver microsomes (e.g., Wistar strain) metabolize fluorinated benzophenones via oxidative pathways, forming hydroxylated intermediates. LC-MS/MS with MRM transitions (e.g., m/z 218 → 182 for demethylation) quantifies metabolites . Species-specific differences in CYP450 isoforms (e.g., DA rats vs. humans) require careful extrapolation; use recombinant CYP2D6/3A4 to identify primary metabolic routes .

How does the chlorine substituent influence cross-coupling reactivity in this compound?

Advanced Research Focus

The chlorine atom facilitates Suzuki-Miyaura couplings at the 2-position. For example, Pd(OAc)₂/XPhos catalyzes aryl boronic acid coupling in THF/water (3:1) at 60°C, achieving >80% yield . Competing dehalogenation is minimized by avoiding strong bases (e.g., NaOH) and using mild conditions (pH 7–8). Comparative studies with 3',4'-dichloro analogs show fluorine reduces steric hindrance, enhancing reactivity by 30% .

What strategies mitigate crystallinity challenges in X-ray diffraction studies of this compound?

Advanced Research Focus

Poor crystallization due to fluorine’s electronegativity can be addressed by:

- Co-crystallization : Use 1:1 molar ratios with hydrogen-bond donors (e.g., resorcinol).

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K).

- Powder XRD with Rietveld Refinement : Resolves unit cell parameters when single crystals fail .

Methodological Notes

- Safety : Handle under inert atmosphere (N₂/Ar) due to potential peroxide formation in ether solvents .

- Data Reproducibility : Calibrate instruments with NIST-traceable standards (e.g., 4,4'-difluorobenzophenone for GC) .

- Ethical Compliance : Adhere to institutional guidelines for microsomal studies (e.g., ethical approval for animal-derived materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.